molecular formula C8H7N3O2 B2776010 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707602-46-7

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2776010
CAS RN: 1707602-46-7
M. Wt: 177.163
InChI Key: XUYALRLUDMXOOG-UHFFFAOYSA-N
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Description

“3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1707602-46-7 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 177.16 . The InChI key is provided, which can be used to generate the molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of compounds related to 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid for their antimicrobial properties. For instance, Gein et al. (2009) synthesized a series of compounds through the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate, testing some for antimicrobial activity Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009.

Synthetic Methods and Chemical Structures

Research has also advanced in developing synthetic methods for creating novel compounds related to this compound:

Novel Chemical Structures and Applications

The research extends to the development of novel chemical structures with potential applications in various fields:

  • Portilla et al. (2006) investigated the hydrogen-bonded structures in certain pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their molecular interactions and potential applications in material science Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006.
  • Yao et al. (2008) presented a solvent-free synthesis method for dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting an eco-friendly approach to synthesizing related compounds Yao, Lei, Wang, Yu, & Tu, 2008.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications

Mode of Action

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting that they may affect pathways related to these processes.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have effects on cellular light absorption and emission.

Action Environment

It is known that the compound is a solid at room temperature , which may influence its stability and efficacy in different environments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with care, using personal protective equipment .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, and their structural diversity allows for a wide range of applications . Future research could focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-10-11-4-6(8(12)13)3-9-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYALRLUDMXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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